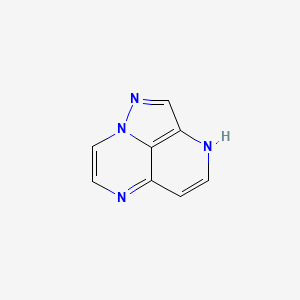
6H-1,3,6,8a-Tetraazaacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,3,6,8a-Tetraazaacenaphthylene is a heterocyclic compound that features a unique structure with four nitrogen atoms incorporated into a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,6,8a-Tetraazaacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 2,4-dichlorophenyl derivatives with suitable amines under high-temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6H-1,3,6,8a-Tetraazaacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
6H-1,3,6,8a-Tetraazaacenaphthylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6H-1,3,6,8a-Tetraazaacenaphthylene involves its interaction with molecular targets such as receptors and enzymes. For instance, it acts as an antagonist to corticotropin-releasing factor receptors, thereby modulating the stress response in biological systems . The compound’s structure allows it to bind effectively to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
NBI-34041: A compound with a similar structure that also acts as a corticotropin-releasing factor receptor antagonist.
NBI-35965: Another related compound with similar receptor antagonistic properties.
Uniqueness: 6H-1,3,6,8a-Tetraazaacenaphthylene stands out due to its specific structural configuration, which imparts unique binding properties and reactivity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research domains.
Propiedades
Número CAS |
270085-84-2 |
|---|---|
Fórmula molecular |
C8H6N4 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-9-7-5-11-12-4-3-10-6(1)8(7)12/h1-5,9H |
Clave InChI |
BMBAUFUAMVZKJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C3C1=NC=CN3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


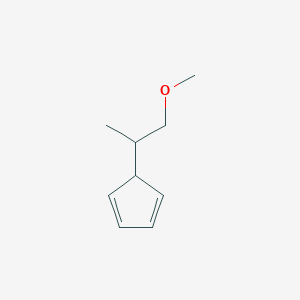
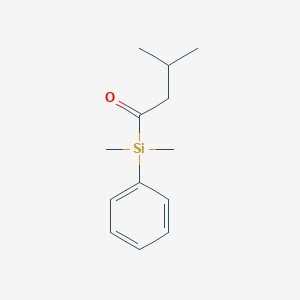
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
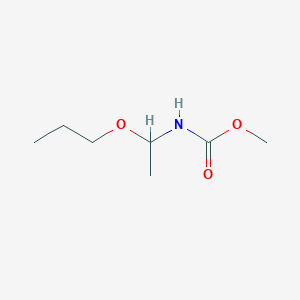
![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)


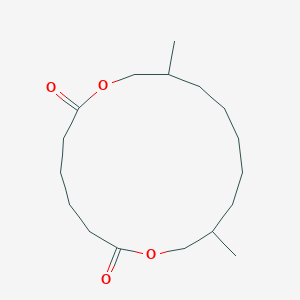

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
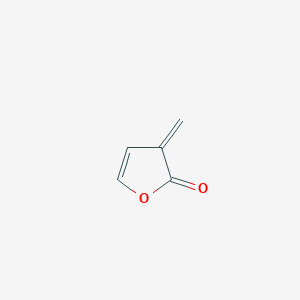
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
